2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-8-10(6-7-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIWCWWBFPAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole typically involves the condensation of 3-methyl-4-nitroaniline with 2-mercaptobenzothiazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(3-Methyl-4-aminophenyl)-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Numerous studies have demonstrated the potential of benzothiazole derivatives, including 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole, in anticancer therapies. The compound has shown promising results against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast cancer cells, where it exhibited moderate to good activity compared to established anticancer drugs .
Case Study:
In a study by Mohamed and Ramadan (2020), phenylthiazole-incorporated quinoline derivatives were synthesized, and one compound demonstrated significant activity against colon carcinoma HCT-15 and lung cancer NCI-H322 cells, indicating the potential of benzothiazole derivatives in cancer treatment .
2. Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Research indicates that benzothiazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a series of N-(benzo[d]thiazol-2-yl)-4-nitrobenzene sulfonamides displayed notable antimicrobial properties .
Data Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 15 |
| Compound C | C. albicans | 30 |
Environmental Applications
1. Corrosion Inhibition
Benzothiazole derivatives have been explored for their ability to inhibit corrosion in metals. Studies have shown that compounds like this compound can effectively protect metals against corrosion in acidic environments .
Case Study:
A recent study highlighted the effectiveness of benzothiazole compounds as corrosion inhibitors for aluminum in hydrochloric acid solutions. The results indicated that the protective ability increased with higher concentrations of the inhibitor .
Material Science Applications
1. Photoluminescent Materials
The photoluminescent properties of benzothiazole derivatives are being investigated for use in organic light-emitting diodes (OLEDs). The incorporation of such compounds into polymer matrices can enhance their luminescence properties, making them suitable for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Antiparasitic Activity
Anticancer Activity
Antimicrobial Activity
- Oxadiazole derivatives (e.g., 3a-j): Show broad-spectrum activity due to the oxadiazole ring’s ability to disrupt microbial membranes .
- Amino acetylenic derivatives (BZ2, BZ5): Exhibit antifungal activity (MIC 15.62 µg/mL) attributed to cyclic amine side chains enhancing membrane penetration .
- Nitro Group Impact : The nitro group in the target compound may reduce microbial resistance compared to halogenated derivatives (e.g., BT16, BT18) .
Physicochemical and Reactivity Differences
- Electron Effects :
- Synthetic Accessibility: Nitration of benzothiazoles (e.g., 2-(trifluoromethyl)-1,3-benzothiazole) requires specific conditions (e.g., NH$4$NO$3$ in TFAA), whereas sulfonyl derivatives often involve sulfonation or coupling reactions .
Biological Activity
2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a 3-methyl-4-nitrophenyl group. This structural arrangement is crucial for its biological activity, as the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the agar well diffusion method. The results showed significant inhibition of growth against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Standard (Ciprofloxacin) Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 20 |
| Escherichia coli | 15 | 17 |
| Pseudomonas aeruginosa | 16 | 19 |
| Bacillus subtilis | 17 | 21 |
The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of critical enzymes, contributing to its antimicrobial efficacy .
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through multiple pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors.
Case Study:
A study tested the compound against four human cancer cell lines: H460 (lung), A549 (lung), HT-29 (colon), and SMMC-7721 (liver). The findings indicated that:
- H460 : High cytotoxicity with an IC50 value of 25 µM.
- A549 : Moderate cytotoxicity with an IC50 value of 40 µM.
- HT-29 : Significant activity with an IC50 value of 30 µM.
- SMMC-7721 : Lower activity compared to others with an IC50 value of 60 µM.
These results suggest that the compound could be further explored as a potential therapeutic agent in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been evaluated. In vivo studies demonstrated that the compound significantly reduces inflammation in animal models, potentially through selective inhibition of COX enzymes.
| Compound | COX-2 Inhibition Ratio | Standard (Ibuprofen) Ratio |
|---|---|---|
| This compound | 0.44 | 0.50 |
This selective inhibition suggests a promising profile for treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial : Disruption of bacterial cell membranes and enzyme inhibition.
- Anticancer : Induction of apoptosis via modulation of apoptotic pathways.
- Anti-inflammatory : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole?
Answer:
The compound can be synthesized via condensation of 2-aminobenzenethiol with a nitro-substituted benzoyl derivative under acid catalysis. For example:
- React 2-aminobenzenethiol with 3-methyl-4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.
- Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and validate purity using TLC (Rf ~0.6 in ACN:methanol 1:1) .
- Alternative routes include transition metal-catalyzed cyclization (e.g., Ni catalysts for thiazole ring formation) .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- IR spectroscopy : Confirm key functional groups (e.g., C=N stretch at ~1650–1670 cm⁻¹, NO₂ asymmetric stretch at ~1515–1586 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.4–8.3 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.4 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 482.90 for a nitro-substituted analog) .
- Elemental analysis : Ensure calculated vs. experimental C/H/N ratios match (e.g., C: 54.71%, N: 11.60%) .
Advanced: How can reaction yields for benzothiazole derivatives be optimized?
Answer:
- Catalyst screening : Nickel catalysts (e.g., [Ni(cod)₂] with IPr ligands) improve cyclization efficiency. For example, yields increased from 38% to 50% by adjusting temperature (25°C → 80°C) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in nitroaryl precursors .
- Stepwise synthesis : Isolate intermediates (e.g., nitro-substituted benzoyl chlorides) to minimize side reactions .
Advanced: What computational methods predict the bioactivity of benzothiazole derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and binding affinity. For example, HOMO energies near −6.5 eV correlate with DNA intercalation .
- Molecular docking : Simulate ligand-receptor interactions (e.g., with α-glucosidase or Mycobacterium TB enzymes) using AutoDock Vina. Docking scores <−7 kcal/mol indicate strong binding .
- Molecular Dynamics (MD) : Analyze stability of drug-DNA complexes over 100 ns simulations to evaluate thermodynamic parameters (ΔG, ΔH) .
Basic: What biological activities have been reported for nitro-substituted benzothiazoles?
Answer:
- Antischistosomal activity : Derivatives exhibit low micromolar efficacy against adult worms (IC₅₀ ~2–5 µM) via inhibition of parasite-specific enzymes .
- Antitubercular activity : 2-Aryl benzothiazoles show MIC values of 0.5–2 µg/mL against Mycobacterium TB H37Rv by targeting cell wall synthesis .
- Anticancer potential : Structural analogs (e.g., 5-[(4-nitrophenyl)acetamido] derivatives) induce apoptosis via topoisomerase inhibition .
Advanced: How do substituents influence the structure-activity relationship (SAR) of benzothiazoles?
Answer:
- Nitro groups : Enhance electron-withdrawing effects, improving DNA intercalation (e.g., 4-nitrophenyl derivatives show 20% higher binding constants than methyl analogs) .
- Methoxy groups : Increase lipophilicity, boosting membrane permeability (logP ~3.5 for 4-methoxyphenyl derivatives) .
- Halogen substituents : Chlorine or bromine at the para position improve antibacterial activity (e.g., 2–3x lower MIC for 4-Cl vs. 4-CH₃) .
Basic: What purification techniques are recommended for benzothiazole derivatives?
Answer:
- Recrystallization : Use ethanol/water mixtures for nitro-substituted compounds (melting points: 340–342°C) .
- Chromatography : Silica gel columns with hexane:ethyl acetate (3:1 to 1:1) resolve polar impurities .
- TLC monitoring : Track reaction progress using Rf values (e.g., 0.6 in ACN:methanol) .
Advanced: How can fluorescence properties of benzothiazoles be tailored for imaging applications?
Answer:
- Suzuki cross-coupling : Introduce electron-donating groups (e.g., 4-methoxyphenyl) via Pd-catalyzed reactions to redshift emission wavelengths (λem ~450→520 nm) .
- Solvatochromism : Test in polar solvents (e.g., DMSO) to assess Stokes shifts (~80–120 nm for nitro derivatives) .
Advanced: How are thermodynamic parameters of drug-DNA interactions quantified experimentally?
Answer:
- UV/Vis titration : Measure hypochromicity at 260 nm to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) .
- Viscometry : Compare DNA viscosity changes to determine intercalation mode (e.g., 30% increase for classical intercalators) .
- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH and ΔS (e.g., ΔG = −25 kJ/mol for 3-benzoyl derivatives) .
Advanced: What mechanistic insights explain sulfur elimination in benzothiazole reactions?
Answer:
- Nickel-catalyzed pathways : At elevated temperatures (>80°C), Ni(0) facilitates sulfur extrusion, forming quinoline derivatives (e.g., 12%→50% yield at 80°C) .
- DFT studies : Transition states involving sulfur radical intermediates have activation energies ~25 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
